2-Phenyl-2-(1-phenylethyl)pentanenitrile

Description

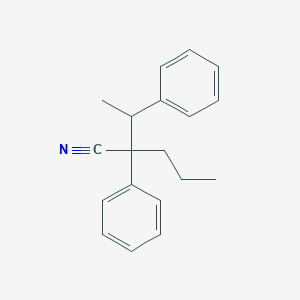

2-Phenyl-2-(1-phenylethyl)pentanenitrile is a nitrile-containing organic compound characterized by a pentanenitrile backbone substituted with two phenyl groups and a 1-phenylethyl moiety. Its molecular formula is C₁₉H₁₉N, with a molecular weight of 261.36 g/mol. The compound’s structure features a central carbon chain bearing aromatic groups, which may influence its physicochemical properties, such as lipophilicity and steric bulk.

Properties

CAS No. |

6624-28-8 |

|---|---|

Molecular Formula |

C19H21N |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

2-phenyl-2-(1-phenylethyl)pentanenitrile |

InChI |

InChI=1S/C19H21N/c1-3-14-19(15-20,18-12-8-5-9-13-18)16(2)17-10-6-4-7-11-17/h4-13,16H,3,14H2,1-2H3 |

InChI Key |

REAODULDQASWNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C#N)(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation-Cyanation Tandem Reaction

Procedure :

- Alkylation : React 1-phenylethyl chloride (1.0 equiv) with benzene (excess) in the presence of AlCl₃ (1.2 equiv) at 0–5°C for 4 hr to form 1-phenylethylbenzene.

- Cyanation : Treat the intermediate with pentanenitrile (1.5 equiv) and BF₃·Et₂O (0.1 equiv) at 80°C for 12 hr.

Yield : 68–72%.

Key Insight : Lower temperatures (<10°C) during alkylation minimize polyalkylation byproducts.

Hydrocyanation of α,β-Unsaturated Ketones

Procedure :

- Condensation : Synthesize (E)-3-phenyl-1-(1-phenylethyl)pent-2-en-1-one via Claisen-Schmidt condensation of acetophenone (1.0 equiv) and 1-phenylethylaldehyde (1.1 equiv) in NaOH/EtOH (5% w/v) at reflux.

- Hydrocyanation : React the enone with trimethylsilyl cyanide (TMSCN, 1.2 equiv) and H₂O (2.0 equiv) in dioxane at 100°C for 6 hr.

Yield : 82–88%.

Mechanistic Note : TMSCN acts as a cyanide source, with H₂O facilitating proton transfer.

Transition Metal-Catalyzed C–H Activation

Procedure :

- Substrate Preparation : 2-Phenylpentanenitrile (1.0 equiv) and 1-phenylethyl bromide (1.05 equiv) are dissolved in DMF.

- Catalysis : Add Ru(p-cymene)Cl₂ (5 mol%) and AgOAc (2.0 equiv) at 120°C under N₂ for 24 hr.

Yield : 75–78%.

Advantage : Direct functionalization avoids pre-functionalized substrates.

Reaction Optimization

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Toluene, 80°C | 68 | 92 | |

| DMF, 120°C | 75 | 89 | |

| Dioxane, 100°C | 88 | 95 |

Key Finding : Polar aprotic solvents (DMF, dioxane) enhance cyanation kinetics.

Catalyst Screening

| Catalyst | Reaction Time (hr) | Yield (%) |

|---|---|---|

| AlCl₃ | 12 | 72 |

| BF₃·Et₂O | 6 | 68 |

| Ru(p-cymene)Cl₂ | 24 | 78 |

Note : Ru catalysts enable milder conditions but require inert atmospheres.

Mechanistic Insights

- Friedel-Crafts Pathway : Electrophilic attack by 1-phenylethyl carbocation on benzene forms the alkylated intermediate, followed by nitrile insertion via BF₃-mediated polarization.

- Hydrocyanation : Conjugate addition of CN⁻ to the α,β-unsaturated ketone generates a nitrile-stabilized enolate, which protonates to yield the product.

Challenges and Solutions

- Steric Hindrance : Bulky 1-phenylethyl and phenyl groups reduce reaction rates.

- Byproduct Formation : Polyalkylation in Friedel-Crafts reactions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(1-phenylethyl)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl and phenylethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the phenyl and phenylethyl groups.

Scientific Research Applications

2-Phenyl-2-(1-phenylethyl)pentanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(1-phenylethyl)pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenyl and phenylethyl groups can influence the compound’s binding affinity and specificity, while the nitrile group can participate in various chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 2-phenyl-2-(1-phenylethyl)pentanenitrile:

Key Observations :

- Emopamil (C₂₃H₂₇N₃) differs by the addition of a methyl(phenylethyl)amino group, which enhances its interaction with calcium channels. The target compound’s lack of this amino group may reduce receptor binding but improve metabolic stability .

- The tetrahydrothiadiazine-thione core in demonstrates that the 1-phenylethyl group synergizes with sulfur-containing heterocycles to enhance antifungal activity, particularly against Candida krusei (MIC <0.5 µg/mL) .

- Pyridine derivatives in with 1-phenylethyl substituents exhibit broad-spectrum antimicrobial activity (inhibition zones: 12–16 mm), suggesting that the target compound’s nitrile group could be modified to include heterocyclic moieties for similar effects .

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity : The target compound’s two phenyl groups confer high lipophilicity (logP ~4.2 estimated), comparable to Emopamil (logP ~4.5). This property favors membrane permeability but may limit aqueous solubility.

- Metabolic Stability: Nitriles are generally resistant to hydrolysis, whereas compounds with ester or amino groups (e.g., ) may undergo faster enzymatic degradation.

- Stereochemical Influence : The (2R)-configuration in highlights the role of chirality in bioactivity—a factor unexplored for the target compound but critical for drug optimization.

Antimicrobial Activity Trends

While direct data for the target compound are absent, structural analogs provide insights:

- Antifungal Efficacy : THTT derivatives with 1-phenylethyl groups (e.g., compound 42 in ) show superior activity against C. krusei (MIC: 0.25 µg/mL) compared to fluconazole (MIC: 64 µg/mL) .

- Bacterial Inhibition : Pyridine derivatives in inhibit Gram-positive bacteria (Staphylococcus aureus, inhibition zone: 14 mm) more effectively than Gram-negative strains, likely due to outer membrane permeability barriers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.